molecular formula C8H8Cl2N2S B2810139 N-(2,4-dichloro-6-methylphenyl)thiourea CAS No. 10524-81-9

N-(2,4-dichloro-6-methylphenyl)thiourea

Cat. No.: B2810139
CAS No.: 10524-81-9
M. Wt: 235.13
InChI Key: VNDOLXOJGVRXCZ-UHFFFAOYSA-N
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Description

Significance and Context of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea and its derivatives have garnered immense attention in chemical and pharmaceutical sciences due to their diverse biological activities and versatile applications. mdpi.comsphinxsai.com Structurally similar to urea (B33335) but with a sulfur atom replacing the oxygen, thioureas exhibit distinct chemical properties that make them valuable precursors and pharmacophores. sphinxsai.comresearchgate.net They are recognized as key intermediates in the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many biologically active molecules. mdpi.comwikipedia.org

The significance of thiourea derivatives is underscored by their broad spectrum of pharmacological activities. mdpi.combiointerfaceresearch.com Extensive research has demonstrated their potential as therapeutic agents, with studies reporting antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.combiointerfaceresearch.comnih.govmdpi.comnih.gov For example, certain thiourea derivatives have shown potent activity against various cancer cell lines, including breast, colon, and lung cancer. mdpi.combiointerfaceresearch.com Their mechanism of action can involve binding to proteins and DNA, or inhibiting crucial enzymes. mdpi.comnih.gov

In agriculture, thioureas are utilized as pesticides, herbicides, and plant growth regulators. researchgate.netnih.gov Their ability to interfere with the life cycles of insects and fungi makes them effective crop protection agents. researchgate.netnih.gov Beyond medicine and agriculture, these compounds are also employed in materials science as corrosion inhibitors and as ligands in coordination chemistry, owing to the presence of nucleophilic nitrogen and sulfur atoms that can form stable complexes with various metals. sphinxsai.commdpi.comresearchgate.net The synthesis of thiourea derivatives is generally straightforward, often involving the reaction of an amine with an isothiocyanate, which allows for the creation of large libraries of compounds with diverse substitutions for screening and optimization. beilstein-journals.orgorganic-chemistry.org This synthetic accessibility, combined with their wide-ranging activities, cements the role of thiourea derivatives as a privileged scaffold in modern chemical research.

Overview of Research Trajectories for N-(2,4-dichloro-6-methylphenyl)thiourea and Structurally Related Compounds

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the numerous studies on structurally similar N-aryl thioureas, particularly those bearing chloro and methyl substitutions on the phenyl ring. The primary research avenues for these compounds focus on their synthesis, structural characterization, and evaluation of their biological activities.

Synthesis and Structural Analysis: The synthesis of N-aryl thioureas typically involves the reaction of a substituted aniline (B41778) with an isothiocyanate. For this compound, this would involve reacting 2,4-dichloro-6-methylaniline (B42851) with a suitable isothiocyanate source. This method is highly versatile, allowing for the creation of a wide range of derivatives. beilstein-journals.org Structural analysis of related compounds, such as 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea, has been performed using techniques like X-ray crystallography to determine molecular geometry, bond lengths, and angles. nih.gov These studies reveal that thiourea derivatives often exist in the thione tautomeric form and can form intra- and intermolecular hydrogen bonds, which can be crucial for their biological activity. nih.govnih.gov

Biological and Pharmacological Investigations: A major focus of research on halogen-substituted phenylthioureas is the exploration of their biological potential. Studies on analogous compounds provide insight into the likely activities of this compound.

Antifungal and Antimicrobial Activity: Phenylthioureas with dichloro and trichloro substitutions have demonstrated significant antifungal activity. For instance, derivatives with 2,6-dichloro and 2,4,6-trichloro groups on the phenyl ring are effective against plant pathogens like Phomopsis obscurans and P. viticola. nih.gov

Anticancer Activity: The cytotoxicity of substituted phenylthioureas against various cancer cell lines is a prominent area of investigation. Research has shown that compounds like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea exhibit potent growth suppression in breast and colon cancer cell lines. biointerfaceresearch.com The presence and position of halogen atoms on the phenyl ring are often critical for this activity.

Antioxidant Properties: Certain dichlorophenyl thiourea derivatives, such as 1,3-bis(3,4-dichlorophenyl) thiourea, have been shown to possess strong antioxidant activity, evaluated through assays like DPPH radical scavenging. mdpi.com

Enzyme Inhibition: Thiourea derivatives are also explored as enzyme inhibitors. For example, they have been investigated for their ability to inhibit urease, a key enzyme in certain bacterial infections. nih.gov

Interactive Data Table: Biological Activities of Structurally Related Phenylthiourea Derivatives

Compound NameSubstitution PatternBiological Activity InvestigatedFindings
1-(2,6-dichlorophenyl)thiourea derivative2,6-dichloroAntifungal80% growth inhibition of P. viticola at 30 µM. nih.gov
1-(2,4,6-trichlorophenyl)thiourea derivative2,4,6-trichloroAntifungal80% growth inhibition of P. obscurans at 30 µM. nih.gov
1,3-bis(3,4-dichlorophenyl) thiourea3,4-dichloro (on both rings)AntioxidantHigh reducing potential against ABTS free radicals. mdpi.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea3,4-dichloroAnticancer (Cytotoxicity)IC₅₀ of 1.5 µM against metastatic colon cancer (SW620) cell line. biointerfaceresearch.com
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea4-chloro, 3-methylAnticancer (Cytotoxicity)Suppresses growth of eight breast cancer cell lines with IC₅₀ values between 2.2 and 5.5 µM. biointerfaceresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichloro-6-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S/c1-4-2-5(9)3-6(10)7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDOLXOJGVRXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2,4 Dichloro 6 Methylphenyl Thiourea and Analogues

Established Synthetic Pathways for Substituted Thioureas

The synthesis of N-aryl thioureas, including analogues of N-(2,4-dichloro-6-methylphenyl)thiourea, is well-documented, utilizing a variety of chemical strategies. These pathways offer flexibility in terms of starting materials, reaction conditions, and scalability.

Reaction of Amines with Isothiocyanates

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between a primary amine and an isothiocyanate. asianpubs.orgnih.gov This reaction is typically high-yielding and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.

For the synthesis of this compound, this would involve the reaction of 2,4-dichloro-6-methylaniline (B42851) with a suitable isothiocyanate. Alternatively, an N-aryl thiourea (B124793) can be formed by reacting an aryl isothiocyanate with ammonia (B1221849) or a primary amine. The reaction is versatile and can be performed under various conditions, including mechanochemical synthesis (ball milling), which has been shown to produce quantitative yields in minutes with sterically hindered amines like 2,4- and 2,6-dimethylanilines. nih.gov

Isothiocyanates themselves are valuable intermediates that can be prepared from primary amines using reagents like thiophosgene (B130339) or by the desulfurization of dithiocarbamate (B8719985) salts. cbijournal.comnih.gov A one-pot synthesis of N-acyl thiourea derivatives involves the initial condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate, which then reacts in situ with an amine. nih.gov This approach can be adapted for N-aryl thioureas.

AmineIsothiocyanateConditionsYieldReference
Various Aromatic AminesBenzoyl IsothiocyanateSolvent-free, PTC, Room Temp.80-98% sci-hub.st
Heterocyclic AminesAcyl IsothiocyanateAnhydrous Acetone52-76% nih.gov
Sterically Hindered AnilinesAromatic IsothiocyanatesBall Milling (10 min)≥99% nih.gov

Condensation Reactions (e.g., thiosemicarbazone formation from aldehydes/ketones with thiosemicarbazide)

Condensation reactions are a cornerstone of thiourea derivative synthesis. A prominent example is the formation of thiosemicarbazones through the reaction of thiosemicarbazide (B42300) with aldehydes or ketones. researchgate.netchemmethod.com This reaction involves the nucleophilic attack of the primary amino group of thiosemicarbazide on the carbonyl carbon, followed by dehydration to form a C=N double bond.

While this method does not directly yield N-aryl thioureas like the target compound, it is a fundamental route to a major class of thiourea derivatives with significant biological interest. researchgate.netnih.gov The process is typically carried out by refluxing the reactants in an alcohol solvent, often with a catalytic amount of acid. chemmethod.com

Carbonyl CompoundThiosemicarbazideConditionsProduct ClassReference
Various Aromatic AldehydesThiosemicarbazideEthanol, Acetic Acid, Reflux (5h)Thiosemicarbazones chemmethod.com
Aldehydes, KetonesN-(4-hippuric acid)thiosemicarbazideN/AThiosemicarbazones nih.gov

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has significantly advanced the synthesis of thiourea derivatives, offering benefits such as reduced reaction times, improved yields, and alignment with green chemistry principles. rsc.orgmdpi.org Symmetrically disubstituted ureas and thioureas can be synthesized by heating urea (B33335) or thiourea with aromatic amines in a conventional microwave oven without any solvent. rsc.org

Microwave-assisted synthesis has been successfully applied to produce N-aryl-N'-aroyl thioureas and N-aryl-N'-ethoxycarbonyl thioureas under solvent-free and phase-transfer catalysis conditions, demonstrating the broad applicability of this technology. researchgate.netresearchgate.net The synthesis of thalidomide, which involves the formation of imide rings, shows that thiourea can be a more effective nitrogen source than urea under microwave conditions for certain cyclization reactions. mdpi.org

ReactantsConditionsProductYieldReference
Aromatic Amines + ThioureaSolvent-free, MicrowaveSymmetrically Disubstituted ThioureasN/A rsc.org
Aroyl Chloride + KSCN + ArylaminePTC, Solvent-free, MicrowaveN-aryl-N'-aroyl thioureasHigh researchgate.net
Glutaric Acid + ThioureaMicrowave (15 min)Glutarimide98% mdpi.org

Synthesis from Thiourea and Acyl Iodides

The reaction of thiourea with acyl halides is a known method for producing N-acylthioureas. Specifically, acyl iodides react with thiourea at room temperature to yield the corresponding N-acetyl derivative. researchgate.net More recent studies on the reaction between thiourea and various acid chlorides (acyl chlorides) confirm that acylation occurs selectively and quantitatively on the sulfur atom, forming S-acyl isothiourea salts, rather than on the nitrogen atoms. thieme-connect.de This pathway is therefore more suited for the synthesis of isothioureas or N-acyl thioureas rather than the N-aryl thiourea scaffold of the target compound. researchgate.net

Hydrolysis of N-Aminothiocarbonylcarbodiimides

A less common route for the synthesis of 1-acyl-substituted thioureas involves the hydrolysis of N-aminothiocarbonylcarbodiimides with mineral acids. researchgate.net This method is part of the broader chemistry of carbodiimides and their derivatives but is not a mainstream approach for preparing simple N-aryl thioureas. It is primarily relevant for accessing specific, more complex thiourea structures.

Condensation of Amines and Carbon Disulfide

A versatile and atom-economical pathway to thioureas is the direct condensation of amines with carbon disulfide (CS₂). organic-chemistry.orgresearchgate.net This method can be used to produce both symmetrical and unsymmetrical thioureas. The reaction typically proceeds through the formation of a dithiocarbamate salt intermediate. nih.gov This intermediate can then react with another amine to form the thiourea.

Efficient protocols have been developed for this transformation in various media, including a simple condensation in an aqueous medium which works well for aliphatic primary amines. acs.org One-pot reactions have also been developed where an amine, carbon disulfide, and an oxidant are reacted in water. researchgate.net Furthermore, a novel one-pot method for synthesizing unsymmetrical thioureas from two different amines and carbon disulfide has been achieved in DMSO, showcasing broad substrate compatibility with good to excellent yields. nih.gov The use of carbon tetrabromide has also been shown to promote the reaction, leading to high yields in short reaction times under mild conditions. lnu.edu.cn

Amine(s)ReagentsConditionsYieldReference
Aliphatic Primary AminesCS₂Aqueous MediumN/A organic-chemistry.orgacs.org
Primary Aromatic/Aliphatic AminesCS₂, CBr₄, DMFRoom TemperatureGood-Excellent lnu.edu.cn
2-Naphthylamine + DiethylamineCS₂DMSO, 70°C, 1h95% nih.gov

Specific Synthetic Routes to N-Aryl Thiourea Derivatives

The preparation of N-aryl thioureas is most commonly achieved through the reaction of an aryl amine with a suitable isothiocyanate. This method is widely applicable and can be adapted for a variety of substituted anilines and isothiocyanates.

One of the most prevalent strategies involves the in situ generation of an acyl or aroyl isothiocyanate, which subsequently reacts with an amine to form the desired N-aryl thiourea derivative. rsc.orgnih.gov This process typically begins with the reaction of an acid chloride with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in a dry solvent like acetone. nih.govmdpi.com The resulting isothiocyanate intermediate is highly electrophilic and readily undergoes nucleophilic addition with a primary or secondary amine. nih.govmdpi.com For the synthesis of this compound, the corresponding amine, 2,4-dichloro-6-methylaniline, would be reacted with an appropriate isothiocyanate.

Several modern, more efficient variations of this fundamental reaction have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. asianpubs.org These include:

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly improve the yield of N-acyl thiourea derivatives by facilitating the reaction between the acid chloride and the thiocyanate salt. nih.gov

Solvent-Free Synthesis: Green chemistry approaches, such as grinding the reactants together without a solvent, have proven effective for producing N-aryl-N'-aroyl(acyl)thioureas in good yields with short reaction times. asianpubs.org Mechanochemical ball milling is another solvent-free technique that can produce di- and trisubstituted thioureas in quantitative yields within minutes. nih.gov

Ultrasonic Irradiation: The use of ultrasound has been shown to be an effective method for synthesizing substituted-nicotinyl thiourea derivatives, using PEG-400 as a solid-liquid phase transfer catalyst. researchgate.net

Another established route is the condensation of an amine with carbon disulfide. organic-chemistry.org This reaction proceeds through the formation of a dithiocarbamate salt, which can then be desulfurized to yield the isothiocyanate, which in turn reacts with another molecule of the amine to produce the thiourea. nih.gov

The following table summarizes various synthetic conditions reported for producing N-Aryl Thiourea derivatives, which are analogous to the synthesis of this compound.

Derivatization Strategies Utilizing Thiourea Scaffolds

The thiourea scaffold is a versatile building block in organic synthesis, primarily due to the reactivity of its sulfur and nitrogen atoms, which allows for a multitude of chemical transformations. rsc.orgresearchgate.net N-Aryl thioureas, once synthesized, can be readily derivatized to create a wide array of heterocyclic compounds with significant biological and medicinal applications. researchgate.netasianpubs.org

A primary derivatization strategy involves heterocyclization reactions. The thiourea moiety can act as a synthon for various heterocyclic rings by reacting with bifunctional reagents. rsc.org Key examples include:

Synthesis of Thiazoles: Thioureas are common precursors for 2-amino-1,3-thiazoles through condensation with α-halo carbonyl compounds. asianpubs.org The thiazole (B1198619) ring is a prominent feature in many pharmacologically active molecules. nih.gov

Formation of Pyrimidines: Thiourea derivatives can react with chalcones under basic conditions to yield dihydropyrimidine-2(1H)-thiones, which have demonstrated anti-inflammatory and antioxidant activities. nih.gov

Synthesis of Triazines and Other Heterocycles: The thiourea structure is also instrumental in the synthesis of other important heterocycles such as benzothiazoles, iminothiazolines, and thiohydantoins. asianpubs.org For instance, aryl thioureas can be converted to benzothiazoles in the presence of bromine. asianpubs.org

These cyclization reactions leverage the nucleophilicity of the sulfur and nitrogen atoms within the thiourea core. The specific product formed is dependent on the reaction conditions and the nature of the co-reactant.

The following table outlines several derivatization strategies that utilize the thiourea scaffold to produce various heterocyclic systems.

Advanced Structural Characterization of N 2,4 Dichloro 6 Methylphenyl Thiourea and Its Derivatives

Single-Crystal X-Ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on the crystal system, space group, molecular conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Crystal System and Space Group

For thiourea (B124793) derivatives, the crystal system and space group are fundamental parameters determined from the diffraction pattern. For instance, the related compound 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea has been reported to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Another derivative, N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, crystallizes in the triclinic system with space group P1̅. researchgate.net These parameters define the symmetry and the repeating unit cell of the crystal lattice.

Table 1: Representative Crystallographic Data for Thiourea Derivatives

Compound Crystal System Space Group Reference
1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea Monoclinic P2₁/c nih.gov

Analysis of Molecular Conformation and Dihedral Angles

XRD analysis allows for the precise measurement of bond lengths, bond angles, and torsion (dihedral) angles, which together define the molecular conformation. In many N,N'-disubstituted thioureas, the molecule adopts a conformation stabilized by intramolecular hydrogen bonds. The planarity of the thiourea core [S=C-N-C] is a key feature, though rotations around the C-N bonds can lead to different orientations of the substituent groups. For example, in 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea, the dihedral angle between the plane of the central S-O-N-N-C-C atom set and the benzene (B151609) ring is 31.47(3)°. nih.gov In other derivatives, the aromatic rings may be arranged in an anti fashion relative to the thiourea moiety. researchgate.net

Characterization of Supramolecular Assembly: Dimer Formation and Crystal Packing Motifs

Through intermolecular hydrogen bonds, thiourea molecules often self-assemble into well-defined supramolecular motifs. A common and robust motif is the formation of centrosymmetric dimers via a pair of N–H⋯S hydrogen bonds, which can be described using the graph-set notation R²₂(8). nih.govresearchgate.net These dimers can then act as building blocks, further assembling into chains, layers, or three-dimensional networks through other weaker interactions. researchgate.net The specific substituents on the phenyl rings significantly influence the resulting packing arrangement.

Advanced Spectroscopic Investigations

Spectroscopic techniques are essential for characterizing the structure and bonding of new compounds in various states. For thiourea derivatives, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used.

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The N-H stretching vibrations, typically appearing in the region of 3100-3400 cm⁻¹, can provide information about hydrogen bonding; shifts to lower frequencies often indicate involvement in such interactions. nih.gov The C=S stretching vibration is also a key diagnostic peak.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In ¹H NMR spectra of thiourea derivatives, the N-H protons typically appear as broad singlets at a downfield chemical shift (e.g., δ 8-12 ppm), and their position can be sensitive to solvent and concentration, reflecting intermolecular hydrogen bonding. nih.gov The chemical shift of the thiocarbonyl carbon (C=S) in ¹³C NMR is characteristically found at a very low field, often around δ 180 ppm. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea
N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea
N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. In the case of N-(2,4-dichloro-6-methylphenyl)thiourea, ¹H-NMR and ¹³C-NMR spectra would provide crucial information about the molecular framework.

In a typical ¹H-NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the thiourea moiety (-NH-C(S)-NH-). The chemical shifts (δ) of the aromatic protons would be influenced by the presence of the electron-withdrawing chlorine atoms and the electron-donating methyl group. The integration of these signals would confirm the number of protons in each chemical environment.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shift of the thiocarbonyl carbon (C=S) is a characteristic feature in the ¹³C-NMR spectrum of thiourea derivatives and typically appears at a downfield position.

A representative data table for the expected NMR signals is presented below, though the chemical shift values are hypothetical due to the absence of experimental data.

Table 1: Hypothetical ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound

Assignment Hypothetical ¹H-NMR Chemical Shift (δ, ppm) Hypothetical ¹³C-NMR Chemical Shift (δ, ppm)
Aromatic CH 7.20 - 7.50 (m) 125.0 - 135.0
Methyl (CH₃) 2.30 (s) 20.0
NH 8.00 - 9.50 (br s) -

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy: Comprehensive Vibrational Mode Assignments and Steric Influence Analysis

Vibrational spectroscopy, including FTIR and FT-Raman, provides valuable insights into the functional groups and bonding arrangements within a molecule. For this compound, these techniques would help to identify characteristic vibrational modes.

The FTIR spectrum would be expected to show prominent absorption bands corresponding to the N-H stretching vibrations of the thiourea group, typically in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea moiety, would also be present, although its position can be variable. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching modes, would also be observed.

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretching 3100 - 3400
Aromatic C-H Stretching 3000 - 3100
C=C Aromatic Stretching 1450 - 1600
N-H Bending 1500 - 1650
C=S Stretching 700 - 1200

UV-Visible Spectroscopy: Electronic Transitions and Spectral Properties

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The aromatic phenyl ring and the thiocarbonyl group (C=S) are the primary chromophores in the molecule. The substitution pattern on the phenyl ring, with both electron-withdrawing and electron-donating groups, would influence the position and intensity of the absorption maxima (λmax).

Table 3: Anticipated Electronic Transitions for this compound

Electronic Transition Expected Wavelength Range (nm)
π→π* (Aromatic) 200 - 280

Mass Spectrometry (MS-ES) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (MS-ES) is a soft ionization technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For this compound, MS-ES would be used to confirm the molecular weight by observing the molecular ion peak [M+H]⁺ or [M-H]⁻. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two chlorine atoms. Analysis of the fragmentation pattern could provide further confirmation of the structure.

Table 4: Compound Names Mentioned in the Article

Compound Name

In-depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational characterization of the compound this compound. Despite the growing interest in thiourea derivatives for their diverse chemical and biological activities, detailed quantum chemical studies focusing specifically on this molecule are not present in the accessible body of research.

Extensive searches for data pertaining to Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, simulated vibrational spectra, and Natural Bond Orbital (NBO) analysis for this compound did not yield specific findings. Similarly, dedicated ab initio computational studies on this particular compound appear to be unpublished.

While computational studies on other substituted thiourea analogs are available, providing insights into the structural and electronic properties of this class of compounds, the strict requirement to focus solely on this compound prevents the inclusion of such data. The specific substitution pattern of two chlorine atoms and a methyl group on the phenyl ring is expected to uniquely influence the molecule's electronic and conformational properties, making direct extrapolation from other derivatives scientifically unsound for a focused analysis.

Therefore, the generation of a detailed article covering the requested theoretical and computational aspects of this compound is not possible at this time due to the absence of specific research data in the public domain. Further computational research is required to elucidate the distinct physicochemical characteristics of this compound.

Theoretical and Computational Studies on N 2,4 Dichloro 6 Methylphenyl Thiourea Systems

Molecular Docking Studies for Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. farmaciajournal.com This method is instrumental in structure-based drug design, providing insights into the binding affinity and interaction patterns between a ligand, such as a thiourea (B124793) derivative, and its biological target, typically a protein or enzyme. farmaciajournal.comnih.gov By simulating the ligand-protein interaction at the molecular level, researchers can estimate the binding free energy and identify key amino acid residues involved in the interaction, which helps in understanding the compound's potential biological activity.

Thiourea derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes implicated in diseases like cancer. biointerfaceresearch.comresearchgate.net These studies often reveal that the thiourea moiety is a crucial pharmacophore, capable of forming hydrogen bonds and other interactions within the active sites of target proteins. biointerfaceresearch.com For instance, docking studies have shown that thiourea derivatives can bind to enzymes such as protein kinases (e.g., EGFR, VEGFR1), ribonucleotide reductase (RNR), and urease. nih.govbiointerfaceresearch.comresearchgate.net The interactions often involve hydrogen bonding with key residues and hydrophobic contacts that stabilize the ligand-protein complex. biointerfaceresearch.com

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable complex and a higher potential for the compound to be a potent inhibitor. researchgate.netjppres.com For example, studies on various thiourea derivatives have identified compounds with strong binding affinities to targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), and DNA gyrase, suggesting their potential as anticancer and antibacterial agents. researchgate.netnih.gov The addition of specific substituents, such as halogen atoms like chlorine, to the phenyl ring of thiourea derivatives has been shown to influence their binding and biological activity. nih.gov

The following table summarizes findings from molecular docking studies on various thiourea derivatives, illustrating their interactions with different biological targets.

Thiourea Derivative StudiedBiological TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
N-(phenylcarbamothioyl)-4-chloro-benzamideCyclin-Dependent Kinase 2 (CDK2)1HCK-8.0Leu83, Glu81, Gln131, Asp86
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-RasNot SpecifiedNot SpecifiedGlu37 (forms hydrogen bond)
3-(2,3-dihydrobenzo[b] biointerfaceresearch.comsmu.edudioxin-6-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHER-23PP0, 1M17Not SpecifiedALA751, LEU796
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamideRibonucleotide reductase (RNR)Not Specified-7.81Not Specified
Thiourea-iron (III) metal complexNUDIX hydrolase type 5 (NUDT5)5N8I-9.1Not Specified

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for the detailed elucidation of chemical reaction mechanisms at a molecular level. researchgate.net By modeling the potential energy surface (PES) of a reaction, researchers can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. smu.edu This theoretical approach has become an invaluable partner to experimental studies, offering insights into complex mechanistic details that are often difficult to observe directly. researchgate.netrsc.org

The process of elucidating a reaction mechanism computationally typically begins with establishing the relative energies of the stationary points along the reaction pathway. smu.edu Methods like Density Functional Theory (DFT) are commonly used to optimize the geometry of the molecules involved and calculate their energies. researchgate.netsemanticscholar.org A key goal is to locate the transition state, which represents the energy maximum along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. smu.edu

For complex reactions, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the intended reactants and products. smu.edu The Unified Reaction Valley Approach (URVA) offers a more detailed analysis by examining the reaction path and the valley surrounding it, providing a comprehensive description of the electronic and geometric changes that occur as the reaction progresses. smu.edu This can reveal crucial details, such as which bond-breaking or bond-forming events are synchronous or asynchronous and how different parts of the molecule move and interact during the chemical transformation. smu.edu These computational techniques have been applied to a wide range of organic reactions, from asymmetric catalysis to glycosylation reactions, demonstrating the increasing capability to model complex systems and the mechanistic roles of non-covalent interactions. rsc.org For example, the synthesis of acyl thiourea derivatives involves the in-situ formation of an isothiocyanate followed by a reaction with an amine; computational analysis can model the transition states and intermediates of this process to understand its kinetics and thermodynamics. nih.gov

Artificial Intelligence Applications in Molecular Target Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of interactions between small molecules and biological targets. biomedgrid.com These computational approaches can screen vast chemical libraries in silico to identify promising drug candidates and predict their potential on-target efficacy and off-target side effects. biomedgrid.commdpi.com Accurately identifying protein-small molecule interactions is fundamental to modern drug development, and AI models significantly accelerate this process. biomedgrid.com

These AI/ML tools can predict a "target profile" for a given compound, such as N-(2,4-dichloro-6-methylphenyl)thiourea, listing potential protein targets ranked by probability. nih.gov This is valuable not only for discovering the primary mechanism of action but also for drug repurposing, where existing compounds are found to have new therapeutic applications based on newly identified off-target interactions. mdpi.com For example, a computational framework might predict hundreds of potential off-target interactions for a single drug, a significant portion of which may later be confirmed by in-vitro experiments. mdpi.com By integrating chemical structure information with data on protein binding sites and tissue-specific gene expression, these models provide a holistic view of a compound's potential biological effects, helping to prioritize candidates for further experimental validation. mdpi.comnih.gov

Coordination Chemistry of N 2,4 Dichloro 6 Methylphenyl Thiourea Derivatives

Ligand Design Principles and Coordination Modes of Thiourea (B124793) Derivatives

Thiourea derivatives are versatile ligands in coordination chemistry due to the presence of both hard and soft donor atoms, namely nitrogen and sulfur. nih.govmdpi.com This allows for a variety of coordination modes, which can be tailored by the judicious selection of substituents on the nitrogen atoms. The electronic and steric properties of these substituents play a crucial role in determining the coordination behavior of the ligand and the geometry of the resulting metal complex. mdpi.com

The thiourea backbone, >N-C(S)-N<, is flexible due to tautomerism between the thione and thiol forms, which influences its coordination capabilities. nih.govmdpi.com The primary coordination modes observed for thiourea derivatives are:

Monodentate Coordination: The ligand coordinates to a metal center through the sulfur atom. This is the most common coordination mode, especially with soft metal ions. mdpi.comrsc.org

Bidentate Bridging Coordination: The sulfur atom bridges two metal centers.

Bidentate Chelating Coordination: The ligand coordinates to a single metal center through both the sulfur and a nitrogen atom, forming a stable chelate ring. This mode is often facilitated by deprotonation of the N-H group. rsc.org

Tridentate Coordination: In more complex thiourea derivatives containing additional donor atoms (e.g., in aroylthioureas), the ligand can coordinate through the sulfur, a nitrogen, and another donor atom (like oxygen), acting as a tridentate ligand. mdpi.com

The substituents on the phenyl ring of N-(2,4-dichloro-6-methylphenyl)thiourea, namely the two chloro groups and the methyl group, are expected to influence its coordination properties. The electron-withdrawing nature of the chlorine atoms can affect the electron density on the nitrogen atoms and the acidity of the N-H protons. The steric bulk of the ortho-methyl group can influence the geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. rsc.orgnih.gov The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries. rsc.org

Thiourea derivatives have been shown to form stable complexes with a wide range of transition metals. The choice of the metal ion influences the coordination geometry of the resulting complex. For instance, Cu(I) complexes with thiourea ligands often exhibit trigonal planar or tetrahedral geometries, while Ni(II) and Pd(II) complexes can adopt square planar arrangements. nih.govrsc.org In some cases, the reaction of a thiourea derivative with a Cu(II) salt can result in the reduction of Cu(II) to Cu(I), leading to the formation of a Cu(I) complex. rdd.edu.iq

While no specific complexes of this compound are reported, analogous N-arylthioureas have been successfully complexed with various transition metals. For example, N-phenylmorpholine-4-carbothioamide has been used to synthesize complexes of Cu(II), Pd(II), Pt(II), Ni(II), Zn(II), Cd(II), and Hg(II). mdpi.com

The characterization of metal complexes of thiourea derivatives relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The IR spectrum of a thiourea ligand typically shows characteristic bands for N-H, C=S, and C-N stretching vibrations. Upon coordination to a metal ion through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is generally observed, accompanied by an increase in the C-N stretching frequency. rdd.edu.iq This indicates a decrease in the double bond character of the C=S bond and an increase in the double bond character of the C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and its complexes. Changes in the chemical shifts of the N-H protons and the carbon atom of the C=S group upon complexation provide evidence of coordination. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes. rdd.edu.iq

Crystallographic Characterization:

Below is a table summarizing typical spectroscopic data for analogous N-arylthiourea metal complexes.

Complex (Analogous) Technique Key Observations
[Cu(N-phenylmorpholine-4-carbothioamide)2]Cl2IRShift of ν(C=S) to lower frequency, shift of ν(C-N) to higher frequency.
[Pd(N-phenylmorpholine-4-carbothioamide)2]Cl21H NMRDownfield shift of N-H proton signal.
[Ni(N-phenylmorpholine-4-carbothioamide)2]13C NMRShift in the signal for the C=S carbon.
[Ag(phosphine-thiourea T2)2]X-rayDistorted tetrahedral geometry around Ag(I). nih.gov

Applications in Material Science and Analytical Chemistry

Thiourea derivatives and their metal complexes have found applications in various fields, including material science and analytical chemistry, primarily due to their ability to selectively bind with metal ions.

The ability of thiourea derivatives to act as chemosensors for various ions stems from the interaction between the analyte and the thiourea moiety, which leads to a detectable change in a physical property, such as color or fluorescence. researchgate.net The sensing mechanism often involves hydrogen bonding between the N-H protons of the thiourea and the anion, or coordination of a cation to the sulfur atom. These interactions can alter the electronic properties of the molecule, resulting in a change in its absorption or emission spectrum.

For instance, some thiourea-based sensors exhibit a "turn-on" fluorescence response upon binding to metal ions like Hg2+. nih.gov The interaction with the metal ion can disrupt photoinduced electron transfer (PET) quenching mechanisms, leading to an enhancement of fluorescence.

The strong affinity of the sulfur atom in thiourea for soft and borderline metal ions makes these compounds effective extractants for the separation and recovery of transition metals from aqueous solutions. hbni.ac.in Thiourea-functionalized resins have been developed for the selective extraction of precious metals like gold and silver. nih.gov

The extraction process typically involves the formation of a stable metal-thiourea complex in the organic phase, which is immiscible with the aqueous phase containing the metal ions. The efficiency of the extraction depends on several factors, including the pH of the aqueous phase, the concentration of the ligand, and the nature of the metal ion. For example, thiourea-based systems have been successfully employed for the extraction of copper from mixed-metal acidic solutions. nih.gov

Article on this compound Unattainable Due to Lack of Specific Research Data

Generating a detailed scientific article focusing solely on the chemical reactivity and derivatization of this compound is not possible at this time. Extensive searches for specific heterocyclization, alkylation, and functionalization reactions involving this particular compound have yielded no specific results.

The available scientific literature provides general information on the reactivity of the broader class of thiourea derivatives. For instance, N-substituted thioureas are widely recognized as versatile precursors for the synthesis of various heterocyclic compounds, such as thiazoles and benzothiazoles. nih.gov The general mechanism for these reactions, like the Hantzsch thiazole (B1198619) synthesis, involves the condensation of a thiourea with an α-halocarbonyl compound. nih.gov Similarly, literature exists on the cyclization and functionalization of N-acyl thioureas, which are structurally related but distinct in reactivity. rsc.org

Chemical Reactivity and Derivatization of N 2,4 Dichloro 6 Methylphenyl Thiourea As a Precursor

Role as Key Building Blocks in Advanced Organic Synthesis:While thioureas, in general, are valuable building blocks, the specific applications and role of N-(2,4-dichloro-6-methylphenyl)thiourea in advanced organic synthesis are not documented in the available literature.nih.govmdpi.com

Therefore, the creation of an article that strictly adheres to the provided outline and focuses exclusively on this compound cannot be fulfilled due to the absence of specific scientific research on its chemical reactivity and derivatization.

Investigations into the Biological Activities and Mechanisms of Action Non Clinical in Vitro Studies

Anticancer Activity Mechanisms

The anticancer effects of dichlorophenyl thiourea (B124793) derivatives are multifaceted, involving direct cytotoxicity to cancer cells, inhibition of cellular growth, induction of programmed cell death (apoptosis), and interaction with key biological molecules. These mechanisms collectively contribute to their potential as therapeutic agents.

Structurally related dichlorophenyl thiourea compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, a series of 1,3-disubstituted thiourea derivatives, including compounds with a 3,4-dichlorophenyl group, were shown to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often in the low micromolar range. nih.gov The 3,4-dichlorophenylthiourea derivative was particularly potent against the metastatic colon cancer cell line SW620, with an IC50 value of 1.5 µM. nih.gov

Another related compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, which features a 2,4-dichlorobenzoyl group, also exhibited micromolar inhibitory activity against colorectal (HCT-116 and SW480), lung (NCI-H460), and cervical (SiHa) cancer cell lines. chula.ac.ththaiscience.info Furthermore, this compound showed potent cytotoxicity against human breast cancer cell lines MCF-7 and T47D, with IC50 values of 0.31 µM and 0.94 µM, respectively. chula.ac.ththaiscience.info These findings highlight the potent and broad-spectrum anticancer activity of thiourea scaffolds containing a dichlorinated phenyl ring.

In Vitro Cytotoxicity (IC50) of Dichlorophenyl Thiourea Analogs

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
3,4-dichlorophenylthiourea derivativeSW620Colon (metastatic)1.5 ± 0.72 nih.gov
3,4-dichlorophenylthiourea derivativePC3Prostate>10 nih.gov
3,4-dichlorophenylthiourea derivativeK-562Leukemia>10 nih.gov
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7Breast0.31 chula.ac.ththaiscience.info
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47DBreast0.94 chula.ac.ththaiscience.info

The cytotoxic effects of these compounds are directly linked to their ability to inhibit cellular proliferation. Studies on dichlorophenylthiourea derivatives demonstrated a significant reduction in the numbers of various cancerous cells. nih.gov Following treatment, a marked decrease in cell populations, particularly for SW480 and SW620 colon cancer cells, was observed, with reductions ranging from 20% to 93%. nih.gov This inhibition of cell growth is also accompanied by a measurable decline in cell viability. For example, specific dichlorophenylthiourea derivatives were found to diminish the viability of SW620 cells by 45–58%, as confirmed by trypan blue exclusion tests. nih.gov

A key mechanism underlying the anticancer activity of thiourea derivatives is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govnih.gov Dichlorophenylthiourea analogs have been shown to be strong inducers of apoptosis. nih.gov Specifically, the 3,4-dichlorophenylthiourea derivative was found to induce late-stage apoptosis in 95–99% of cells in both primary (SW480) and metastatic (SW620) colon cancer cell lines. nih.gov This same compound also triggered apoptosis in 73% of K-562 leukemia cells, indicating a potent pro-apoptotic activity across different cancer types. nih.gov Apoptosis is a tightly regulated process involving extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspase enzymes that execute cell death. nih.gov

Chronic inflammation is a known contributor to carcinogenesis, and certain cytokines, such as Interleukin-6 (IL-6), play a significant role in this process. nih.gov Thiourea derivatives have been investigated for their ability to modulate cytokine expression. Studies revealed that active dichlorophenylthiourea compounds acted as effective inhibitors of IL-6 secretion in both SW480 and SW620 colon cancer cells. nih.gov Treatment with these derivatives led to a decrease in IL-6 levels by 23–63%, suggesting an anti-inflammatory component to their anticancer activity. nih.gov

The interaction with DNA is a critical mechanism for many anticancer drugs. mdpi.com While direct studies on N-(2,4-dichloro-6-methylphenyl)thiourea are not available, related thiourea and thiosemicarbazone derivatives have been shown to bind to DNA. mdpi.combiointerfaceresearch.com The proposed mechanisms of interaction include partial intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it fits into the minor or major grooves of the DNA structure. mdpi.com These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic rings and the hydrogen-bonding capabilities of the thiourea core structure are features that facilitate such binding. biointerfaceresearch.com

The antitumor activity of thiourea derivatives is also attributed to their ability to target and inhibit multiple enzymes and pathways involved in the development and progression of cancer. biointerfaceresearch.com Numerous studies have confirmed that this class of compounds can act on various targets, including receptor protein tyrosine kinases, DNA topoisomerases, and sirtuins. thaiscience.info By inhibiting enzymes that are crucial for cancer cell survival, proliferation, and metastasis, these compounds can effectively disrupt the complex signaling networks that drive tumorigenesis. biointerfaceresearch.com

Antimicrobial Activity Mechanisms

Antibacterial Efficacy and Mechanistic Insights (e.g., against Staphylococcus)

There is a lack of specific research data evaluating the antibacterial efficacy and mechanistic pathways of this compound against bacterial species, including Staphylococcus aureus. However, studies on structurally related N-phenylthiourea derivatives, particularly those with halogen substitutions on the phenyl ring, have demonstrated notable antibacterial properties. The general mechanism for these related compounds often involves the disruption of bacterial cellular integrity or key enzymatic processes. For example, some thiourea derivatives have been shown to interfere with the NAD+/NADH homeostasis, leading to the disruption of the bacterial cell wall. Others are predicted to target enzymes crucial for bacterial cell wall biosynthesis.

Antifungal Efficacy and Mechanistic Insights (e.g., against plant pathogens such as Phomopsis obscurans and P. viticola)

Specific studies detailing the in vitro antifungal activity of this compound against plant pathogens like Phomopsis obscurans and P. viticola have not been identified in the reviewed literature. The broader class of acylthiourea compounds is recognized for its potential fungicidal activity, but specific efficacy data and mechanistic details for this compound are not available.

Other Biologically Relevant Activities and Mechanisms

Herbicidal and Insecticidal Properties

Investigations specifically documenting the herbicidal and insecticidal properties of this compound are not present in the available scientific literature. Research into other chlorinated thiourea derivatives has indicated potential for herbicidal activity, with some compounds showing inhibition of plant root growth. Similarly, various thiourea and isothiourea analogs have been explored for insecticidal activity against sap-feeding insects, with the mechanism for some related compounds targeting insect ryanodine (B192298) receptors.

Larvicidal and Biting Deterrent Mechanisms (e.g., against Aedes aegypti larvae)

There is no available research focused on the larvicidal or biting deterrent activities and mechanisms of this compound against mosquito larvae, such as those of Aedes aegypti.

Antioxidant Mechanisms and Radical Scavenging Activity

Direct experimental evaluation of the antioxidant and radical scavenging activity of this compound is not reported in the literature. Thiourea derivatives, in general, are known to act as potent scavengers of free radicals like the superoxide (B77818) radical (O₂⁻) and hydroxyl radical (OH⁻). The primary mechanism is believed to be hydrogen atom transfer (HAT), where the thiourea molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dichloro-6-methylphenyl)thiourea, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via the reaction of 2,4-dichloro-6-methylaniline with an isothiocyanate derivative under anhydrous conditions. A common approach involves stirring equimolar amounts of the amine and isothiocyanate in acetone or dichloromethane for 1–2 hours, followed by acidified aqueous workup and recrystallization (e.g., methanol/dichloromethane mixtures). Purity optimization includes iterative recrystallization, TLC monitoring, and spectroscopic validation (¹H/¹³C NMR, FT-IR) .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?

  • Methodology : Key techniques include:

  • FT-IR : Confirm the presence of C=S (∼1250–1350 cm⁻¹) and N-H (∼3200–3400 cm⁻¹) stretches.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and thiourea NH signals (δ 9–11 ppm). ¹³C NMR confirms the thiocarbonyl carbon (δ ∼180 ppm).
  • Elemental Analysis : Validate stoichiometry (C, H, N, S percentages).
  • Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Use cell viability assays (e.g., MTT, SRB) across cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects. For antimicrobial activity, employ microdilution assays against Gram-positive/negative bacteria and fungi. Dose-response curves (IC₅₀/GI₅₀ values) and comparative analysis with control compounds (e.g., cisplatin for cytotoxicity) are critical .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides bond lengths/angles and hydrogen-bonding networks. Use SHELXL for refinement: input .hkl data, define constraints (e.g., anisotropic displacement parameters), and validate with R-factors (<5%). For disordered structures, apply PART/SADI commands. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., N-H⋯S hydrogen bonds) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular Docking : Simulate binding to targets (e.g., HIV reverse transcriptase, kinases) using AutoDock/Vina. Focus on thiourea’s sulfur and aromatic Cl groups as pharmacophores.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric parameters with bioactivity data .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell line provenance, serum concentration).
  • Probe mechanistic pathways : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm mode of action.
  • Evaluate solubility differences : Adjust DMSO concentrations or use prodrug strategies to mitigate false negatives .

Q. What role do substituents (e.g., Cl, methyl groups) play in modulating its reactivity?

  • Methodology :

  • Electron-Withdrawing Effects : Chlorine atoms enhance electrophilicity of the thiourea core, facilitating nucleophilic attacks (e.g., cyclization to thiazoles).
  • Steric Hindrance : The 6-methyl group may restrict rotational freedom, influencing crystal packing and binding to hydrophobic enzyme pockets.
  • Comparative Synthesis : Synthesize analogs (e.g., 2,4-difluoro or unsubstituted phenyl) and compare reaction kinetics/biological outputs .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
SCXRD with SHELXLResolving H-bonding networksR₁/wR₂, Flack parameter
DFT CalculationsPredicting electrophilic sitesB3LYP/6-311++G(d,p) basis set
Microdilution AssayAntimicrobial screeningMIC/MBC values, broth microdilution
HPLC-PDAPurity validationRetention time, UV λmax (~254 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.